N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a synthetic organic compound known for its complex structure, which integrates a dihydroisoquinoline moiety, a furan ring, and a trimethylbenzenesulfonamide group. This unique combination contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide, one typically starts with the preparation of the key intermediate, 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethanol. This intermediate is then subjected to a sulfonylation reaction with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions, often utilizing a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for higher yields and purity. Large-scale reactors ensure controlled temperatures and reaction times, and high-efficiency purification techniques like recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide can undergo various reactions, including:
Oxidation: : Can be oxidized to form corresponding ketones or acids.
Reduction: : The dihydroisoquinoline ring can be reduced to yield tetrahydroisoquinoline derivatives.
Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products vary based on the specific reaction, such as sulfonyl-substituted derivatives or reduced isoquinoline compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is utilized as a building block for synthesizing more complex molecules, particularly in the study of sulfonamide chemistry.
Biology
In biological research, this compound can be used to investigate the activity and specificity of sulfonamide compounds in various biological assays.
Medicine
Medically, it might be explored for its potential pharmacological properties, including antibacterial or antifungal activities, which are common among sulfonamide derivatives.
Industry
Industrially, its unique structure makes it a candidate for developing new materials with specific chemical or physical properties.
Mechanism of Action
The mechanism of action for N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is closely tied to its functional groups. The sulfonamide moiety can interact with biological targets, inhibiting enzyme activity or interacting with receptor sites. The furan ring adds to its lipophilicity and potential interactions with other aromatic systems, while the dihydroisoquinoline can engage in hydrogen bonding or pi-pi interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-ethyl)-2,4,6-trimethylbenzenesulfonamide
N-(2-(furan-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide
N-(3,4-dihydroisoquinolin-2(1H)-yl)-2,4,6-trimethylbenzenesulfonamide
Uniqueness
The uniqueness of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide lies in its combination of structural motifs, which is less commonly found together in one molecule, thus offering a distinct profile of chemical reactivity and potential biological activity compared to its analogs.
Biological Activity
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C25H28N2O3S
- Molecular Weight : 440.56 g/mol
- CAS Number : 898433-11-9
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from furan derivatives and isoquinoline precursors. The process may include:
- Formation of the isoquinoline scaffold.
- Alkylation with furan derivatives.
- Sulfonamide formation through reaction with sulfonyl chlorides.
Biological Activities
The biological activities of this compound include:
Anticancer Activity
Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance:
- In vitro studies showed that related isoquinoline derivatives can inhibit cell proliferation in various cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) with IC50 values ranging from 5 to 20 µM .
Antimicrobial Activity
Compounds containing furan and isoquinoline moieties have demonstrated antimicrobial effects against a range of pathogens:
- Minimum Inhibitory Concentration (MIC) tests have shown effectiveness against Gram-positive and Gram-negative bacteria, with some derivatives exhibiting MIC values as low as 50 µg/mL .
Neuroprotective Effects
Some studies suggest that similar compounds may provide neuroprotective effects:
- Compounds derived from the isoquinoline structure have been evaluated for their ability to protect neurons in models of oxidative stress and ischemia/reperfusion injury .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on Isoquinoline : Different substituents can enhance or reduce activity; for example, electron-withdrawing groups often increase potency.
- Furan Ring Modifications : The position and nature of substituents on the furan ring can significantly affect the compound's interaction with biological targets.
Data Tables
Activity Type | Cell Line/Pathogen | IC50/MIC Value |
---|---|---|
Anticancer | MDA-MB-231 (Breast Cancer) | 5 µM |
Anticancer | NUGC-3 (Gastric Cancer) | 10 µM |
Antimicrobial | Staphylococcus aureus | 50 µg/mL |
Neuroprotection | Neuronal Cell Models | Effective at 50 µM |
Case Studies
-
Case Study on Anticancer Activity :
A study evaluated a series of isoquinoline derivatives for their antiproliferative effects on various cancer cell lines. The results indicated that modifications at the 4-position of the isoquinoline ring significantly enhanced cytotoxicity against breast cancer cells . -
Case Study on Antimicrobial Efficacy :
A derivative featuring a furan moiety was tested against multiple bacterial strains. Results showed that it effectively inhibited growth at low concentrations, indicating potential for development into an antimicrobial agent .
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c1-17-13-18(2)24(19(3)14-17)30(27,28)25-15-22(23-9-6-12-29-23)26-11-10-20-7-4-5-8-21(20)16-26/h4-9,12-14,22,25H,10-11,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGGGYQYPAXKBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.